molecular formula C18H18O7 B11806199 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid

5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid

Cat. No.: B11806199
M. Wt: 346.3 g/mol
InChI Key: DSDYROLSRMGDGH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid is a complex organic compound that features a pyran ring substituted with benzyloxy, tert-butoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyran ring. . The benzyloxy group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group is often introduced via oxidation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyran rings.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The benzyloxy and tert-butoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-2-carboxylic acid
  • 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-4-carboxylic acid

Uniqueness

The unique combination of functional groups in 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid gives it distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern on the pyran ring can lead to different reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5-phenylmethoxypyran-3-carboxylic acid

InChI

InChI=1S/C18H18O7/c1-18(2,3)25-17(22)15-14(13(19)12(10-24-15)16(20)21)23-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,20,21)

InChI Key

DSDYROLSRMGDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=O)C(=CO1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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